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molecular formula C4H2BrNO2S B186782 3-Bromo-2-nitrothiophene CAS No. 24430-27-1

3-Bromo-2-nitrothiophene

Cat. No. B186782
M. Wt: 208.04 g/mol
InChI Key: UYIHKIRPUMUUJX-UHFFFAOYSA-N
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Patent
US06583138B1

Procedure details

7.4 ml of fuming nitric acid was slowly added to 92.1 ml of acetic acid under ice-cooling, followed by stirring for 10 minutes, and a solution of 52.1 ml of acetic anhydride containing 25 g of 3-bromothiophene was slowly added in such a manner that the bulk temperature did not exceed 10° C., followed by stirring at 10 ° C. for 2 hours. Ice was added to the reaction solution, and the resulting crystals were collected by filtration, and washed with water and diethyl ether/n-hexane=1/5 successively, to give 17.4 g of the title compound.
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
92.1 mL
Type
solvent
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].C(OC(=O)C)(=O)C.[Br:12][C:13]1[CH:17]=[CH:16][S:15][CH:14]=1>C(O)(=O)C>[Br:12][C:13]1[CH:17]=[CH:16][S:15][C:14]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
7.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
92.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
52.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C.
STIRRING
Type
STIRRING
Details
by stirring at 10 ° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Ice was added to the reaction solution
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether/n-hexane=1/5 successively

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C(SC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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